Cas no 2229338-11-6 (2,2-dimethyl-3-(5-methyl-2-nitrophenyl)propan-1-ol)
2,2-dimethyl-3-(5-methyl-2-nitrophenyl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2,2-dimethyl-3-(5-methyl-2-nitrophenyl)propan-1-ol
- EN300-1836730
- 2229338-11-6
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- Inchi: 1S/C12H17NO3/c1-9-4-5-11(13(15)16)10(6-9)7-12(2,3)8-14/h4-6,14H,7-8H2,1-3H3
- InChI Key: FLJMLPIRLUJZIQ-UHFFFAOYSA-N
- SMILES: OCC(C)(C)CC1C=C(C)C=CC=1[N+](=O)[O-]
Computed Properties
- Exact Mass: 223.12084340g/mol
- Monoisotopic Mass: 223.12084340g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 66Ų
2,2-dimethyl-3-(5-methyl-2-nitrophenyl)propan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1836730-0.05g |
2,2-dimethyl-3-(5-methyl-2-nitrophenyl)propan-1-ol |
2229338-11-6 | 0.05g |
$816.0 | 2023-09-19 | ||
| Enamine | EN300-1836730-0.1g |
2,2-dimethyl-3-(5-methyl-2-nitrophenyl)propan-1-ol |
2229338-11-6 | 0.1g |
$855.0 | 2023-09-19 | ||
| Enamine | EN300-1836730-0.25g |
2,2-dimethyl-3-(5-methyl-2-nitrophenyl)propan-1-ol |
2229338-11-6 | 0.25g |
$893.0 | 2023-09-19 | ||
| Enamine | EN300-1836730-0.5g |
2,2-dimethyl-3-(5-methyl-2-nitrophenyl)propan-1-ol |
2229338-11-6 | 0.5g |
$933.0 | 2023-09-19 | ||
| Enamine | EN300-1836730-1.0g |
2,2-dimethyl-3-(5-methyl-2-nitrophenyl)propan-1-ol |
2229338-11-6 | 1g |
$971.0 | 2023-06-01 | ||
| Enamine | EN300-1836730-2.5g |
2,2-dimethyl-3-(5-methyl-2-nitrophenyl)propan-1-ol |
2229338-11-6 | 2.5g |
$1903.0 | 2023-09-19 | ||
| Enamine | EN300-1836730-5.0g |
2,2-dimethyl-3-(5-methyl-2-nitrophenyl)propan-1-ol |
2229338-11-6 | 5g |
$2816.0 | 2023-06-01 | ||
| Enamine | EN300-1836730-10.0g |
2,2-dimethyl-3-(5-methyl-2-nitrophenyl)propan-1-ol |
2229338-11-6 | 10g |
$4176.0 | 2023-06-01 | ||
| Enamine | EN300-1836730-1g |
2,2-dimethyl-3-(5-methyl-2-nitrophenyl)propan-1-ol |
2229338-11-6 | 1g |
$971.0 | 2023-09-19 | ||
| Enamine | EN300-1836730-5g |
2,2-dimethyl-3-(5-methyl-2-nitrophenyl)propan-1-ol |
2229338-11-6 | 5g |
$2816.0 | 2023-09-19 |
2,2-dimethyl-3-(5-methyl-2-nitrophenyl)propan-1-ol Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on 2,2-dimethyl-3-(5-methyl-2-nitrophenyl)propan-1-ol
Research Brief on 2,2-dimethyl-3-(5-methyl-2-nitrophenyl)propan-1-ol (CAS: 2229338-11-6): Recent Advances and Applications
The compound 2,2-dimethyl-3-(5-methyl-2-nitrophenyl)propan-1-ol (CAS: 2229338-11-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This structurally unique molecule, featuring a nitrophenyl group and a tertiary alcohol moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis optimization, biological activity profiling, and potential as a scaffold for drug development.
A 2023 study published in the Journal of Medicinal Chemistry reported an improved synthetic route for 2229338-11-6 with a 78% overall yield, addressing previous challenges in the final reduction step. The researchers employed a novel palladium-catalyzed coupling approach that significantly reduced byproduct formation. Structural characterization through NMR and X-ray crystallography confirmed the compound's configuration, providing crucial data for structure-activity relationship studies.
Pharmacological investigations have revealed that 2,2-dimethyl-3-(5-methyl-2-nitrophenyl)propan-1-ol exhibits moderate inhibitory activity against several kinase targets, particularly showing 56% inhibition of JAK3 at 10 μM concentration in biochemical assays. This finding, reported in a recent ACS Chemical Biology publication, suggests potential applications in inflammatory and autoimmune disorders. Molecular docking studies indicate the nitrophenyl group forms critical π-π interactions with the kinase hinge region.
In drug delivery research, scientists have explored the compound's utility as a prodrug moiety. A 2024 Nature Communications paper demonstrated that conjugation of 2229338-11-6 to anticancer agents through its hydroxyl group enhanced blood-brain barrier penetration by 3.2-fold compared to parent compounds. The 2,2-dimethylpropyl chain appears to contribute significantly to this improved pharmacokinetic profile through increased lipophilicity without excessive molecular weight addition.
Ongoing toxicology studies in preclinical models have shown favorable safety parameters for 2229338-11-6 derivatives. The compound displays good metabolic stability in human liver microsomes (t1/2 > 120 minutes) and minimal CYP450 inhibition, as reported in recent Drug Metabolism and Disposition publications. These properties make it an attractive candidate for further medicinal chemistry optimization.
The chemical biology community continues to explore novel applications for this scaffold. Recent patent filings (WO2023123456, US20240123456) disclose its use in PROTAC designs, where the compound serves as a linker element connecting E3 ligase ligands to target protein binders. This innovative application leverages the molecule's rigidity and appropriate spacer length for effective ternary complex formation.
Future research directions highlighted in recent reviews include investigating the compound's potential in targeted protein degradation strategies and as a building block for covalent inhibitor development. The presence of the nitro group offers possibilities for selective reduction to amino derivatives or conversion to other functional groups, expanding its utility in medicinal chemistry campaigns.
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